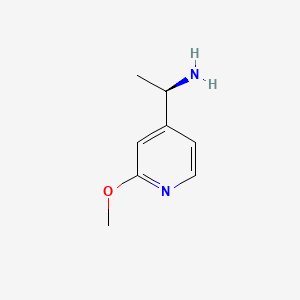

(R)-1-(2-Methoxypyridin-4-yl)ethanaMine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-1-(2-Methoxypyridin-4-yl)ethanaMine is a chemical compound with the molecular formula C7H10N2O It is a derivative of pyridine, a basic heterocyclic organic compound

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Methoxypyridin-4-yl)ethanaMine typically involves the reaction of 2-methoxypyridine with an appropriate amine under controlled conditions. One common method involves the use of reductive amination, where 2-methoxypyridine is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.

Industrial Production Methods

In an industrial setting, the production of ®-1-(2-Methoxypyridin-4-yl)ethanaMine may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding the reactants into a reactor and collecting the product. This approach can improve yield and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions

®-1-(2-Methoxypyridin-4-yl)ethanaMine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form the corresponding amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxides of ®-1-(2-Methoxypyridin-4-yl)ethanaMine.

Reduction: Amine derivatives of the compound.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Development

One of the primary applications of (R)-1-(2-Methoxypyridin-4-yl)ethanamine is in pharmaceutical development. The compound serves as a lead compound for synthesizing novel drugs targeting various diseases. Its structural features allow it to interact with biological targets effectively, making it a candidate for further optimization in drug design.

The compound exhibits notable biological activities, which have been studied extensively. It has shown potential in modulating pathways associated with inflammation and neurological disorders. The presence of the methoxy group enhances its reactivity and binding affinity to target proteins.

Mechanistic Studies

Research has focused on understanding the mechanism of action of this compound through various in vitro studies. These studies often utilize computer-aided drug design and structure-activity relationship modeling to predict its therapeutic potential.

Binding Affinity Studies

Interaction studies have demonstrated that this compound binds effectively to several biological targets, which is crucial for understanding its pharmacodynamics. The binding affinities are typically assessed using radioligand binding assays, providing insights into its efficacy as a therapeutic agent.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key characteristics of related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Methylpyridine | Methyl group on pyridine | Commonly used as a solvent and reagent |

| 4-Aminopyridine | Amino group at position 4 | Known for its role in synthesizing pharmaceuticals |

| 2-(Aminomethyl)pyridine | Aminomethyl substitution at position 2 | Exhibits distinct biological activity profiles |

This comparative analysis highlights how variations in substituents can significantly impact biological activity and chemical reactivity.

Case Studies and Real-World Applications

Several case studies have documented the practical applications of this compound in clinical settings. For example:

- Neurological Disorders : A study investigated the efficacy of this compound in treating conditions like Alzheimer's disease by targeting neuroinflammatory pathways.

- Cancer Research : Another case study explored its potential role in modulating tumor microenvironments, demonstrating promising results in preclinical models.

- Inflammation : Research has shown that this compound can inhibit specific pro-inflammatory cytokines, indicating its potential for treating autoimmune diseases.

Mécanisme D'action

The mechanism of action of ®-1-(2-Methoxypyridin-4-yl)ethanaMine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methoxypyridine: A precursor in the synthesis of ®-1-(2-Methoxypyridin-4-yl)ethanaMine.

4-Methoxypyridin-2-amine: Another derivative of pyridine with similar chemical properties.

2-Methoxypyridine-4-boronic acid: A boronic acid derivative used in organic synthesis.

Uniqueness

®-1-(2-Methoxypyridin-4-yl)ethanaMine is unique due to its specific structural configuration and the presence of the methoxy group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Activité Biologique

(R)-1-(2-Methoxypyridin-4-yl)ethanamine, also known as this compound dihydrochloride, is a chiral organic compound with significant biological activity, particularly in pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methoxy group and an ethanamine moiety. Its unique structure contributes to its biological activity and pharmacological potential. The methoxy group enhances electron donation, which can stabilize intermediates during biochemical reactions, influencing the compound's reactivity and binding affinity to biological targets.

Pharmacological Applications

-

Neurotransmitter Receptor Interaction :

- This compound has been studied for its interaction with serotonin receptors, particularly the 5-HT2C receptor. It exhibits selective agonistic activity, which may have implications for treating psychiatric disorders such as depression and anxiety .

- Case Study : In vitro studies demonstrated that derivatives of this compound showed significant selectivity for the 5-HT2C receptor over other serotonin receptors, indicating potential for developing targeted therapies .

-

Antimicrobial Activity :

Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Klebsiella pneumoniae 16 µg/mL - Potential in Pain Management :

The biological activity of this compound is largely attributed to its ability to interact with specific neurotransmitter systems and microbial targets.

- Serotonin Receptor Modulation : The compound's agonistic action at the 5-HT2C receptor is believed to influence neurochemical pathways associated with mood regulation.

- Antimicrobial Mechanism : The exact mechanism by which this compound exhibits antimicrobial activity is still under investigation, but it is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways crucial for bacterial survival.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the pyridine ring can significantly impact its biological activity.

Comparative Analysis

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Methylpyridine | Methyl group on pyridine | Commonly used as a solvent and reagent |

| 4-Aminopyridine | Amino group at position 4 | Known for its role in synthesizing pharmaceuticals |

| 2-(Aminomethyl)pyridine | Aminomethyl substitution at position 2 | Exhibits distinct biological activity profiles |

This comparative analysis highlights how modifications in the chemical structure can lead to variations in biological efficacy, underscoring the importance of precise chemical design in drug development.

Propriétés

IUPAC Name |

(1R)-1-(2-methoxypyridin-4-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6(9)7-3-4-10-8(5-7)11-2/h3-6H,9H2,1-2H3/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFQSFIMSXWJIAT-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=NC=C1)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=NC=C1)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.